molecular formula C10H14O2Si B3379199 3-(trimethylsilyl)benzoic acid CAS No. 15290-28-5

3-(trimethylsilyl)benzoic acid

Cat. No.: B3379199
CAS No.: 15290-28-5
M. Wt: 194.3 g/mol
InChI Key: IGKYAVPWIPSEPG-UHFFFAOYSA-N
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Description

3-(trimethylsilyl)benzoic acid is an organosilicon compound with the molecular formula C10H14O2Si. It is a derivative of benzoic acid where a trimethylsilyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trimethylsilyl)benzoic acid typically involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

C6H5COOH+(CH3)3SiClC6H4(Si(CH3)3)COOH+HCl\text{C}_6\text{H}_5\text{COOH} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{C}_6\text{H}_4(\text{Si(CH}_3\text{)}_3)\text{COOH} + \text{HCl} C6​H5​COOH+(CH3​)3​SiCl→C6​H4​(Si(CH3​)3​)COOH+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(trimethylsilyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form different derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as halides or alkoxides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of silyl ethers or other substituted benzoic acids.

    Oxidation: Formation of benzoic acid derivatives with additional functional groups.

    Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

Scientific Research Applications

3-(trimethylsilyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.

    Biology: Employed in the study of enzyme mechanisms and as a protective group in peptide synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(trimethylsilyl)benzoic acid involves its ability to act as a silylating agent. The trimethylsilyl group can protect reactive sites in molecules, preventing unwanted reactions during synthesis. This protection is particularly useful in multi-step organic syntheses where selective reactivity is required. The compound can also participate in various catalytic processes, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A common silylating agent used in organic synthesis.

    Trimethylsilyl cyanide: Used in the synthesis of nitriles and other nitrogen-containing compounds.

    Trimethylsilyl trifluoromethanesulfonate: Employed in the formation of silyl ethers and other silicon-based derivatives.

Uniqueness

3-(trimethylsilyl)benzoic acid is unique due to its combination of a benzoic acid moiety with a trimethylsilyl group. This structure provides both the reactivity of benzoic acid and the protective properties of the trimethylsilyl group, making it a versatile reagent in organic synthesis and other applications.

Properties

IUPAC Name

3-trimethylsilylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKYAVPWIPSEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901599
Record name NoName_731
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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